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molecular formula C8H6INO B064591 5-Iodoindolin-2-one CAS No. 193354-13-1

5-Iodoindolin-2-one

Cat. No. B064591
M. Wt: 259.04 g/mol
InChI Key: FAIHEVFTQPMOLE-UHFFFAOYSA-N
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Patent
US06451819B2

Procedure details

A solution of 2-indolinone (2.66 g, 20 mmol) in acetic acid (20 ml) was stirred at room temperature in the presence of N-iodosuccinimide (5.4 g, 24 mmol) for 2 hours. H2O (150 ml) was then added. The precipitate was filtered, washed with H2O, and dried. The resulting solid was refluxed in ethyl acetate (50 ml), cooled to 0° C., filtered, washed with ethylacetate and ether and dried to provide 5-iodo-1,3-dihydro-indol-2-one (3.62 g. 70%) as a beige solid, m.p. 190-192° C. and MS: m/e=259 (M+).
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10].[I:11]N1C(=O)CCC1=O.O>C(O)(=O)C>[I:11][C:6]1[CH:5]=[C:4]2[C:9](=[CH:8][CH:7]=1)[NH:1][C:2](=[O:10])[CH2:3]2

Inputs

Step One
Name
Quantity
2.66 g
Type
reactant
Smiles
N1C(CC2=CC=CC=C12)=O
Name
Quantity
5.4 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solid was refluxed in ethyl acetate (50 ml)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ethylacetate and ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C2CC(NC2=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.62 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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